Aldh1A3-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

886502-08-5 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

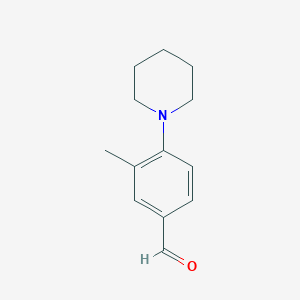

IUPAC Name |

3-methyl-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C13H17NO/c1-11-9-12(10-15)5-6-13(11)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

InChI Key |

PFELXGCZCNQNEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanistic Landscape of ALDH1A3 Inhibition: A Technical Guide for Drug Development Professionals

An in-depth exploration of the core mechanisms of Aldehyde Dehydrogenase 1A3 inhibitors, their impact on oncogenic signaling, and the experimental frameworks for their evaluation.

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, primarily due to its role in the biosynthesis of retinoic acid (RA) and its association with cancer stem cells (CSCs), therapeutic resistance, and metastasis.[1][2] As a member of the ALDH superfamily, ALDH1A3 catalyzes the irreversible oxidation of retinaldehyde to retinoic acid, a potent signaling molecule that regulates gene expression through nuclear hormone receptors.[1][3] Elevated ALDH1A3 expression is a negative prognostic factor in numerous cancers, including glioblastoma, mesothelioma, breast, and colon cancer.[1][4] Consequently, the development of selective ALDH1A3 inhibitors represents a promising therapeutic strategy to target cancer stem cell populations and overcome drug resistance. This guide elucidates the core mechanisms of action of ALDH1A3 inhibitors, details relevant signaling pathways, provides a framework for experimental validation, and presents quantitative data on notable inhibitors.

Core Mechanism of Action of ALDH1A3 Inhibitors

The primary mechanism of action for ALDH1A3 inhibitors is the competitive or non-competitive blockage of the enzyme's catalytic activity. By binding to the active site or allosteric sites, these inhibitors prevent the oxidation of retinaldehyde to retinoic acid.[5] This disruption of RA synthesis is a central tenet of their anti-cancer effects, as RA signaling is crucial for the regulation of genes involved in cell differentiation, proliferation, and survival.[1][6]

Beyond the direct inhibition of RA production, the effects of ALDH1A3 inhibition are multifaceted and impact several downstream signaling pathways that are critical for tumor progression.

Key Signaling Pathways Modulated by ALDH1A3 Inhibition

The inhibition of ALDH1A3 reverberates through several interconnected signaling networks that are fundamental to cancer cell biology. Understanding these pathways is crucial for the rational design and application of ALDH1A3-targeted therapies.

Retinoic Acid (RA) Signaling Pathway

The most direct consequence of ALDH1A3 inhibition is the suppression of the canonical retinoic acid signaling pathway. ALDH1A3 is a key enzyme in the conversion of retinal to RA.[6] RA then binds to heterodimers of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which act as ligand-activated transcription factors.[1][6] These complexes bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their expression.[6] Genes regulated by this pathway are involved in cellular differentiation, and its dysregulation in cancer can contribute to the maintenance of an undifferentiated, stem-like state.

PI3K/AKT/mTOR Pathway

Several studies have linked ALDH1A3 activity to the upregulation of the PI3K/AKT/mTOR signaling cascade, a central pathway in cell survival, proliferation, and metabolism.[6][7] ALDH1A3-mediated activation of this pathway has been shown to decrease sensitivity to chemotherapeutic agents like docetaxel.[6] The precise molecular link between ALDH1A3 and PI3K/AKT/mTOR activation is an area of active investigation, but it may involve RA-dependent and independent mechanisms that influence the expression or activity of upstream regulators of PI3K.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical oncogenic pathway that is functionally linked to ALDH1A3. In non-small cell lung cancer, for instance, the STAT3 pathway has been shown to be associated with the maintenance of ALDH1A3-positive cancer stem cells.[8] In some contexts, activated STAT3 can promote the transcription of the ALDH1A3 gene, creating a positive feedback loop that sustains the cancer stem cell phenotype.[9] Therefore, inhibiting ALDH1A3 may disrupt this feedback mechanism and reduce the tumorigenicity of CSCs.

Quantitative Data on ALDH1A3 Inhibitors

While specific data for a compound named "this compound" is not available in the public domain, several potent and selective ALDH1A3 inhibitors have been characterized. The table below summarizes key quantitative data for some of these compounds.

| Inhibitor | Target | IC50 (µM) | Cell Line(s) | Observed Effects | Reference |

| CLM296 | ALDH1A3 | 0.002 | Triple-Negative Breast Cancer (TNBC) cells | Reduced cell invasion | [10] |

| GA11 | ALDH1A3 | Not specified, but effective at nanomolar to picomolar concentrations | Patient-derived glioblastoma stem-like cells | Cytotoxicity | [11] |

| NR6 | ALDH1A3 | Not specified, but described as highly potent | U87MG (glioblastoma), HCT116 (colorectal cancer) | Induced cytotoxic effects, reduced cell migration and stemness | [3] |

| ER-001135935 | ALDH1A3 | 0.064 | MDA-MB-231 (breast cancer) | Potent inhibition in enzymatic and Aldefluor assays | [5] |

| 3-bromo-4-(dipropylamino)benzaldehyde | Multi-isoform ALDH inhibitor | 0.63 | Prostate cancer cells | Potent antiproliferative activity | [5] |

Experimental Protocols for Evaluating ALDH1A3 Inhibitors

A robust evaluation of novel ALDH1A3 inhibitors requires a combination of in vitro and in vivo assays to determine their potency, selectivity, and anti-cancer efficacy.

Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of recombinant ALDH1A3.

-

Methodology:

-

Purified recombinant human ALDH1A3 is incubated with the inhibitor at various concentrations.

-

The reaction is initiated by the addition of the substrate (e.g., retinaldehyde) and the cofactor NAD(P)+.

-

The rate of NAD(P)H production is measured spectrophotometrically or fluorometrically over time.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Aldefluor Assay

-

Objective: To measure the ALDH activity in live cancer cells and assess the inhibitor's ability to reduce this activity.

-

Methodology:

-

Cancer cells are incubated with the ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), which is converted by ALDH into a fluorescent product that is retained within the cell.

-

A parallel sample is treated with the broad-spectrum ALDH inhibitor DEAB (diethylaminobenzaldehyde) to define the background fluorescence and gate the ALDH-positive population.

-

Test samples are pre-incubated with the ALDH1A3 inhibitor before the addition of the Aldefluor substrate.

-

The percentage of ALDH-positive cells is quantified using flow cytometry. A reduction in the ALDH-positive population in the presence of the inhibitor indicates target engagement.[12]

-

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

-

Methodology:

-

Cancer cell lines with varying levels of ALDH1A3 expression are seeded in 96-well plates.

-

Cells are treated with a range of inhibitor concentrations for 24-72 hours.

-

Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.

-

The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.

-

Cancer Stem Cell Assays (Sphere Formation Assay)

-

Objective: To assess the inhibitor's effect on the self-renewal capacity of cancer stem cells.

-

Methodology:

-

Single cells are plated in ultra-low attachment plates with serum-free media supplemented with growth factors (e.g., EGF, bFGF).

-

Cells are treated with the inhibitor at various concentrations.

-

After 7-14 days, the number and size of the formed spheres (tumorspheres) are quantified. A reduction in sphere formation indicates an effect on the CSC population.

-

Migration and Invasion Assays (Transwell Assay)

-

Objective: To evaluate the impact of the inhibitor on the migratory and invasive potential of cancer cells.

-

Methodology:

-

For migration assays, cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.

-

For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

The inhibitor is added to the cells.

-

After a defined incubation period, non-migrated/invaded cells are removed from the upper surface of the membrane, and the cells that have traversed the membrane are stained and counted.

-

Conclusion

ALDH1A3 is a compelling target for cancer therapy due to its integral role in cancer stem cell biology and therapeutic resistance. Inhibitors of ALDH1A3 exert their anti-cancer effects primarily by disrupting retinoic acid signaling, which in turn modulates key oncogenic pathways such as PI3K/AKT/mTOR and STAT3. The development of potent and selective ALDH1A3 inhibitors, guided by a rigorous experimental framework, holds significant promise for improving outcomes for patients with a variety of malignancies. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the principles and methodologies outlined in this guide provide a robust foundation for the continued development and evaluation of this important class of therapeutic agents.

References

- 1. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer | bioRxiv [biorxiv.org]

- 11. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells | MDPI [mdpi.com]

The Discovery and Synthesis of Aldh1A3-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3) has emerged as a critical enzyme in oncology, particularly in the context of cancer stem cells (CSCs). Its overexpression is linked to poor prognosis and resistance to therapy in various cancers. This has spurred the development of selective ALDH1A3 inhibitors as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of a notable selective ALDH1A3 inhibitor, Aldh1A3-IN-2 (also referred to as ABMM-16), and a related potent analog, ABMM-15.

Discovery of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors

The discovery of this compound and its analogs stemmed from a targeted effort to develop selective inhibitors based on the structure of the natural substrate. Researchers designed a series of benzyloxybenzaldehyde derivatives, leveraging the substrate resemblance to achieve specific binding to the ALDH1A3 active site.[1][2]

Lead Compounds:

Through screening, two compounds, ABMM-15 and this compound (ABMM-16), were identified as potent and selective inhibitors of ALDH1A3.[1][2]

Quantitative Data Summary

The inhibitory activities of the lead compounds against ALDH1A3 and other isoforms were quantified to establish their potency and selectivity.

| Compound | Target | IC50 (µM) | Reference |

| ABMM-15 | ALDH1A3 | 0.23 | [1][2] |

| This compound (ABMM-16) | ALDH1A3 | 1.29 | [1][2][3] |

Synthesis of this compound and Analogs

The synthesis of this compound and related benzyloxybenzaldehyde derivatives involves a straightforward O-alkylation reaction. The general synthetic scheme is outlined below.

General Synthesis Workflow:

Caption: General synthesis workflow for the precursor of this compound.

Experimental Protocol: Synthesis of 4-(Benzyloxy)benzaldehyde (Precursor to this compound)

This protocol describes the synthesis of the core scaffold for this compound.

Materials:

-

4-hydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.

-

Reflux the mixture for 14 hours.

-

After cooling, filter out the potassium carbonate and wash the residue with large volumes of ethyl acetate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residual mass in 50 ml of diethyl ether.

-

Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one portion of 5% sodium hydroxide solution, and finally with distilled water.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[4]

The synthesis of the final this compound (ABMM-16) and ABMM-15 involves further modifications of this precursor, as detailed in the primary literature.[1][2]

Biological Evaluation: Experimental Protocols

ALDH Enzyme Activity Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against ALDH isoforms.

Principle: The enzymatic reaction of ALDH with an aldehyde substrate reduces NAD⁺ to NADH. The resulting increase in NADH fluorescence is monitored over time.

Caption: Workflow for the fluorometric ALDH enzyme activity assay.

Procedure:

-

Prepare a reaction mixture containing the ALDH enzyme, NAD⁺, and the test inhibitor in a suitable buffer.

-

Initiate the reaction by adding the aldehyde substrate (e.g., hexanal).

-

Immediately monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a fluorometer.[5]

-

The rate of the reaction is proportional to the ALDH activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor.

Aldefluor™ Assay for Cellular ALDH Activity

This flow cytometry-based assay identifies and quantifies cell populations with high ALDH activity.

Principle: The ALDH substrate, BAAA (BODIPY™-aminoacetaldehyde), freely diffuses into cells and is converted by ALDH into a fluorescent product, BAA (BODIPY™-aminoacetate), which is retained inside the cells. The fluorescence intensity is proportional to ALDH activity. A specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), is used as a negative control.[6]

Caption: Experimental workflow for the Aldefluor™ assay.

Procedure:

-

Prepare a single-cell suspension from the sample of interest.

-

Divide the cells into "test" and "control" tubes.

-

To the "control" tube, add the ALDH inhibitor DEAB.

-

To both tubes, add the activated ALDEFLUOR™ reagent (BAAA).

-

Incubate the cells at 37°C for 30-60 minutes.

-

Analyze the cell suspensions using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" sample.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a drug within a cellular environment.

Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[7]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

-

Treat intact cells or cell lysates with the test compound (e.g., this compound) or a vehicle control.

-

Divide the samples into aliquots and heat them to a range of different temperatures.

-

Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of the target protein (ALDH1A3) in the soluble fraction using Western blotting.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target engagement.[7][8][9]

ALDH1A3 Signaling Pathways in Cancer

ALDH1A3 exerts its pro-tumorigenic effects through various signaling pathways. A key pathway involves the synthesis of retinoic acid (RA), which in turn modulates gene expression. Additionally, ALDH1A3 is linked to the activation of the STAT3 signaling pathway, which is crucial for the maintenance of cancer stem cells.

Caption: Simplified ALDH1A3 signaling pathways in cancer.

Conclusion

The discovery of this compound and related benzyloxybenzaldehyde derivatives represents a significant advancement in the development of targeted therapies against ALDH1A3-positive cancers. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and cancer biology, facilitating further investigation and optimization of this promising class of inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 7. annualreviews.org [annualreviews.org]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 9. tandfonline.com [tandfonline.com]

The Role of ALDH1A3 in Cancer Stem Cells: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the role of Aldehyde Dehydrogenase 1A3 (ALDH1A3) in the biology of cancer stem cells (CSCs). It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel cancer therapeutics. This document summarizes the current understanding of ALDH1A3's function, outlines key experimental protocols for its study, presents quantitative data from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Aldehyde Dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, has emerged as a critical enzyme and a robust biomarker for CSCs across a variety of malignancies, including breast, lung, colon, and glioblastoma.[1] High ALDH1A3 activity is a hallmark of CSC populations and is intricately linked to tumor initiation, progression, metastasis, and resistance to conventional therapies.[2][3] The enzymatic activity of ALDH1A3, primarily the oxidation of retinal to retinoic acid (RA), triggers a cascade of signaling events that underpin the self-renewal and pluripotent characteristics of CSCs.[4] This guide will delve into the molecular mechanisms governed by ALDH1A3, offering a comprehensive resource for targeting this pivotal enzyme in next-generation cancer therapies.

Data Presentation: Quantitative Insights into ALDH1A3 Function

The following tables summarize key quantitative data from studies investigating the role of ALDH1A3 in cancer stem cells.

Table 1: Impact of ALDH1A3 Knockdown on Cancer Stem Cell Properties

| Cancer Type | Cell Line | Experimental Effect | Quantitative Result | Citation |

| Non-Small Cell Lung Cancer | H358, H2087 | Reduction in ALDH+ population | Dramatic reduction | [5][6] |

| Non-Small Cell Lung Cancer | H358, H2087 | Decreased clonogenicity | Significant reduction | [5][6] |

| Non-Small Cell Lung Cancer | H2009, H358, H2087 | Reduced tumorigenicity in vivo | Significant impairment of tumor growth | [1][5] |

| Breast Cancer | MDA-MB-231 | Decreased ALDH activity | Significant reduction | [7] |

| Mesenchymal Glioma | GSC-326 | Reduced cell proliferation | Significant reduction | [8] |

| Triple-Negative Breast Cancer | MDA-MB-468, SUM159 | Decreased metastasis | Significant decrease | [2] |

| Colon and Gastric Cancer | - | Decreased colony formation | Significant reduction | [2] |

| Neuroblastoma | - | Reduced clonogenicity | Significant reduction | [2] |

Table 2: ALDH1A3 Expression and its Correlation with Signaling Pathways

| Cancer Type | Cell Line/Tissue | Correlation | Quantitative Finding | Citation |

| Non-Small Cell Lung Cancer | H2009, H358, H2087 | ALDH1A3 expression and STAT3 activation | ALDH+ cells express more activated STAT3 than ALDH- cells. | [1][5] |

| Non-Small Cell Lung Cancer | H2009 | Inhibition of STAT3 with Stattic (1-3 µM) | Diminished ALDH+ populations | [9] |

| Non-Small Cell Lung Cancer | H2009, H358, H2087 | Inhibition of EZH2 (STAT3 activator) with GSK126 (5-10 µM) | Decreased ALDH activity | [5] |

| Prostate Cancer | - | ALDH1A3 and PI3K/AKT/mTOR activation | Increased ALDH1A3 activated the PI3K/AKT/mTOR pathway. | [3][10] |

| Glioblastoma | U251 | ALDH1A3 knockdown and PI3K/AKT/mTOR activity | Significantly inhibited | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ALDH1A3 in CSCs are provided below.

ALDEFLUOR™ Assay for ALDH Activity Measurement

This protocol is adapted from STEMCELL Technologies' product information and published literature.[12][13]

Objective: To identify and quantify the population of cells with high ALDH activity.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies, Cat# 01700)

-

Single-cell suspension of cancer cells

-

ALDEFLUOR™ Assay Buffer

-

Activated ALDEFLUOR™ Reagent (BODIPY™-aminoacetaldehyde, BAAA)

-

DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cancer cells to be analyzed.

-

Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

For each sample, prepare a "test" and a "control" tube.

-

Add the activated ALDEFLUOR™ reagent to the cell suspension for the "test" sample.

-

Immediately transfer half of the cell suspension from the "test" tube to the "control" tube, which contains DEAB.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell lines.

-

After incubation, centrifuge the cells and resuspend them in ice-cold ALDEFLUOR™ Assay Buffer.

-

Analyze the samples by flow cytometry. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" (DEAB-treated) sample.

Sphere Formation Assay for Self-Renewal Capacity

This protocol is a synthesis of methodologies described in various publications.[1]

Objective: To assess the self-renewal and clonogenic potential of cancer stem cells in non-adherent conditions.

Materials:

-

Ultra-low attachment plates

-

Serum-free sphere formation medium (e.g., DMEM/F12)

-

B-27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Single-cell suspension of cancer cells

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Resuspend the cells in the sphere formation medium.

-

Plate the cells at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2.

-

Replenish growth factors every 2-3 days by adding fresh medium.

-

After 7-14 days, count the number of spheres (tumorspheres) formed. Spheres are typically defined as cell aggregates exceeding a certain diameter (e.g., 50 µm).

-

The sphere formation efficiency (SFE) can be calculated as: (Number of spheres formed / Number of cells seeded) x 100%.

shRNA-Mediated Knockdown of ALDH1A3

This protocol outlines the general workflow for generating stable ALDH1A3 knockdown cell lines.[7]

Objective: To specifically silence the expression of ALDH1A3 to study its functional role.

Materials:

-

Lentiviral or retroviral shRNA expression vectors targeting ALDH1A3 and a non-targeting control (scramble shRNA)

-

Packaging plasmids

-

Transfection reagent

-

Target cancer cell line

-

Puromycin or other selection antibiotic

Procedure:

-

Design and clone shRNA sequences targeting ALDH1A3 into a suitable expression vector.

-

Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.

-

Harvest the viral supernatant and transduce the target cancer cell line.

-

Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Expand the stable cell population and validate the knockdown of ALDH1A3 expression by qRT-PCR and Western blotting.

-

The functional consequences of ALDH1A3 knockdown can then be assessed using assays such as the ALDEFLUOR assay, sphere formation assay, and in vivo tumorigenicity studies.

Xenograft Tumor Model for In Vivo Tumorigenicity

This is a generalized protocol for assessing the tumor-initiating capacity of CSCs.[14][15]

Objective: To evaluate the ability of ALDH1A3-positive or -negative cancer cells to form tumors in immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Sorted ALDH1A3+ and ALDH1A3- cancer cells

-

Matrigel (optional)

-

Sterile PBS or cell culture medium

Procedure:

-

Prepare single-cell suspensions of the desired cancer cell populations.

-

Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel to support tumor formation.

-

Inject a defined number of cells (e.g., from 100 to 1x10^6 cells) subcutaneously or orthotopically into the immunocompromised mice.

-

Monitor the mice regularly for tumor formation and growth.

-

Measure tumor volume over time using calipers.

-

At the end of the experiment, tumors can be excised for further analysis, such as histology, immunohistochemistry, or re-isolation of cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by ALDH1A3 and the workflows of crucial experiments.

Caption: ALDH1A3-mediated Retinoic Acid (RA) signaling pathway in cancer stem cells.

Caption: Crosstalk of ALDH1A3 with STAT3 and PI3K/AKT/mTOR signaling pathways.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

Conclusion and Future Directions

ALDH1A3 stands as a pivotal regulator of the cancer stem cell phenotype, driving key aspects of tumor biology from initiation to therapeutic resistance. The convergence of its roles in critical signaling pathways, such as RA, STAT3, and PI3K/AKT/mTOR, underscores its potential as a high-value therapeutic target. The development of specific ALDH1A3 inhibitors holds promise for selectively eliminating the CSC population, thereby overcoming drug resistance and preventing tumor recurrence.[16][17] Future research should focus on elucidating the precise upstream regulatory mechanisms governing ALDH1A3 expression in CSCs and further exploring the synergistic potential of ALDH1A3 inhibition with conventional and targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding and therapeutic targeting of ALDH1A3 in cancer.

References

- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 2. aacrjournals.org [aacrjournals.org]

- 3. stemcell.com [stemcell.com]

- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Essential role of aldehyde dehydrogenase 1A3 (ALDH1A3) for the maintenance of non-small cell lung cancer stem cells is associated with the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of breast cancer growth via miR‐7 suppressing ALDH1A3 activity concomitant with decreasing breast cancer stem cell subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniupo.it [iris.uniupo.it]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arpi.unipi.it [arpi.unipi.it]

- 17. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldh1A3-IN-2: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Aldehyde Dehydrogenase 1A3 (ALDH1A3) in oncology, with a specific focus on the selective inhibitor Aldh1A3-IN-2. ALDH1A3 has emerged as a critical enzyme in cancer biology, particularly in cancer stem cells (CSCs), where its overexpression is linked to tumor progression, metastasis, and therapeutic resistance.[1][2] This document outlines the preclinical evidence supporting ALDH1A3 as a therapeutic target and details the methodologies for validating inhibitors like this compound.

The Role of ALDH1A3 in Cancer

ALDH1A3 is a member of the aldehyde dehydrogenase superfamily, responsible for the oxidation of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression.[1][2] In numerous cancers, including breast, prostate, glioblastoma, and pancreatic cancer, elevated ALDH1A3 expression is associated with poor prognosis.[1][2] Its role in promoting cancer progression is multifaceted, involving the maintenance of cancer stem cell populations, enhancement of cell proliferation and invasion, and contribution to chemoresistance.[1][2]

Signaling Pathways

ALDH1A3 exerts its pro-tumorigenic effects through several signaling pathways:

-

Retinoic Acid (RA) Signaling: By producing RA, ALDH1A3 can paradoxically promote cancer cell survival and proliferation in certain contexts by modulating the expression of RA-responsive genes.[1][2]

-

PI3K/AKT/mTOR Pathway: ALDH1A3 has been shown to activate this critical survival pathway, leading to increased cell growth and resistance to apoptosis.[2]

-

Glycolysis and Metabolic Reprogramming: In pancreatic cancer, ALDH1A3 promotes a shift towards glycolysis, providing the metabolic flexibility required for rapid tumor growth and metastasis.[2]

Signaling Pathway of ALDH1A3 in Cancer

References

exploring the biological effects of ALDH1A3 inhibition

An In-depth Technical Guide to the Biological Effects of ALDH1A3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A3 (ALDH1A3), a member of the ALDH superfamily, is a critical enzyme in cellular metabolism, primarily known for catalyzing the oxidation of retinal to retinoic acid (RA)[1][2]. While its function in healthy adult tissues is limited, ALDH1A3 is frequently overexpressed in various cancers, including glioblastoma, breast cancer, lung cancer, and melanoma[3][4][5]. This overexpression is strongly associated with cancer stem cell (CSC) populations, contributing to tumor initiation, metastasis, chemoresistance, and poor patient prognosis[2][4][6]. Consequently, ALDH1A3 has emerged as a promising therapeutic target for developing novel cancer therapies[1][6]. This guide provides a comprehensive overview of the biological consequences of inhibiting ALDH1A3, detailing its impact on cellular signaling, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

Molecular Mechanisms and Signaling Pathways

ALDH1A3's primary role is the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs)[1][7]. However, its influence extends to several other critical cancer-related pathways.

1. Retinoic Acid (RA) Signaling Pathway: ALDH1A3 is the most catalytically efficient enzyme for converting all-trans-retinal into all-trans-retinoic acid (atRA)[8][9]. This product, atRA, enters the nucleus and binds to RAR-RXR heterodimers, which then act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis[1][7]. In some cancers, this ALDH1A3-RA axis is hijacked to promote tumor growth[1].

References

- 1. mdpi.com [mdpi.com]

- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-class isoform-specific aldehyde dehydrogenase (ALDH1B1 and ALDH1A3) inhibitors for cancer | Explore Technologies [techfinder.stanford.edu]

- 6. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The stem cell/cancer stem cell marker ALDH1A3 regulates the expression of the survival factor tissue transglutaminase, in mesenchymal glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aldh1A3-IN-2 and the Retinoic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the retinoic acid pathway is implicated in various pathologies, notably in cancer, where ALDH1A3 is often overexpressed and associated with cancer stem cell phenotypes and therapeutic resistance.[1][2][3] This technical guide provides a comprehensive overview of Aldh1A3-IN-2, a potent inhibitor of ALDH1A3, and its interaction with the retinoic acid signaling pathway. Detailed experimental protocols for the characterization of ALDH1A3 inhibitors and the assessment of their impact on the retinoic acid pathway are provided, alongside structured data tables for comparative analysis and visualizations of the core signaling pathways and experimental workflows.

Introduction to the Retinoic Acid Pathway and ALDH1A3

The retinoic acid (RA) signaling pathway is initiated by the cellular uptake of retinol (Vitamin A).[4] Retinol is then reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs). The final and rate-limiting step in RA biosynthesis is the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA) by aldehyde dehydrogenases (ALDHs), with ALDH1A1, ALDH1A2, and ALDH1A3 being the primary isoforms involved.[1][4] ALDH1A3 exhibits a particularly high catalytic efficiency for this reaction.[1]

Once synthesized, atRA translocates to the nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription and thereby controlling a vast array of cellular functions.[4][5] The precise regulation of RA levels is crucial, and cellular concentrations are controlled by both its synthesis via ALDHs and its degradation by cytochrome P450 enzymes of the CYP26 family.[4]

This compound: A Potent Inhibitor of ALDH1A3

This compound is a small molecule inhibitor of the ALDH1A3 enzyme. Its inhibitory action on ALDH1A3 leads to a reduction in the biosynthesis of retinoic acid, thereby modulating the downstream signaling events of the RA pathway. This makes this compound a valuable tool for studying the physiological and pathological roles of ALDH1A3 and a potential therapeutic agent in diseases characterized by aberrant RA signaling, such as certain cancers.

Quantitative Data for ALDH1A3 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant ALDH1A3 inhibitors for comparative purposes.

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Notes | Reference |

| This compound | ALDH1A3 | 1.29 | Not Reported | Not Reported | [6] |

| NR6 | ALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | Highly selective against ALDH1A1 and ALDH1A2 | [7] |

| MCI-INI-3 | ALDH1A3 | Not Reported | 0.55 | Selective competitive inhibitor of ALDH1A3 with poor inhibition of ALDH1A1 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the retinoic acid pathway.

ALDH1A3 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds like this compound against the ALDH1A3 enzyme by measuring the reduction in the rate of NADH formation.

Materials:

-

Recombinant human ALDH1A3 enzyme

-

Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 7.5

-

NAD⁺ stock solution (20 mM)

-

Retinaldehyde (substrate) stock solution (2 mM in ethanol)

-

This compound or other test compounds (stock solution in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a dilution series of this compound in the reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In each well of the 96-well plate, add 85 µL of reaction buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in reaction buffer) to the respective wells.

-

Add 5 µL of 10 mM NAD⁺ solution to each well for a final concentration of 500 µM.

-

Add 5 µL of recombinant ALDH1A3 enzyme to each well and incubate for 5 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 5 µL of 2 mM retinaldehyde solution to each well for a final concentration of 100 µM.

-

Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence at 460 nm (excitation at 340 nm) over time (e.g., every minute for 15-30 minutes) in kinetic mode.

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Retinoic Acid Response Element (RARE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the RA pathway in response to changes in intracellular retinoic acid levels, which can be modulated by ALDH1A3 inhibitors.

Materials:

-

HEK293 cells (or other suitable cell line)

-

RARE-luciferase reporter plasmid (containing tandem RARE sequences driving firefly luciferase expression)

-

Control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

All-trans retinoic acid (atRA) as a positive control

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. To assess the inhibitory effect, cells can be co-treated with a known concentration of atRA to stimulate the pathway.

-

Incubation: Incubate the cells with the compounds for another 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control. For inhibitor studies, determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Quantification of Intracellular Retinoic Acid by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of all-trans retinoic acid from cell lysates or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell or tissue samples

-

Internal standard (e.g., 4,4-dimethyl-RA)

-

Lysis buffer (e.g., RIPA buffer)

-

Hexane

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system equipped with a C18 column

Procedure:

-

Sample Preparation:

-

Cells: Harvest and wash cells. Lyse the cell pellet in an appropriate buffer.

-

Tissues: Homogenize the tissue sample in a suitable buffer.

-

-

Internal Standard Spiking: Add a known amount of the internal standard to each sample to account for extraction variability.

-

Liquid-Liquid Extraction:

-

Add 1 mL of acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of hexane, vortex, and centrifuge to separate the phases.

-

The upper hexane layer contains less polar retinoids and can be discarded if only RA is of interest.

-

Acidify the aqueous layer with formic acid.

-

Perform a second extraction with hexane to extract the retinoic acid.

-

Collect the upper hexane layer.

-

-

Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the retinoids on a C18 column using a gradient of water and acetonitrile with 0.1% formic acid.

-

Detect and quantify atRA and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The transition for atRA is typically m/z 299.2 -> 255.2.

-

-

Data Analysis: Construct a standard curve using known concentrations of atRA. Quantify the amount of atRA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the retinoic acid pathway and experimental workflows.

Caption: The Retinoic Acid Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the ALDH1A3 enzymatic inhibition assay.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ALDH1A3 is the switch that determines the balance of ALDH+ and CD24−CD44+ cancer stem cells, EMT-MET, and glucose metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Efficacy of Selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of selective inhibitors targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3), a critical enzyme implicated in cancer progression, chemoresistance, and the maintenance of cancer stem cells (CSCs). While information on a specific compound designated "Aldh1A3-IN-2" is not publicly available, this document focuses on well-characterized selective ALDH1A3 inhibitors, such as NR6 and MCI-INI-3, to provide a detailed understanding of the therapeutic potential of targeting this enzyme.

The Role of ALDH1A3 in Cancer

Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids.[1][2] In the context of cancer, ALDH1A3 plays a pivotal role in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[3][4] High ALDH1A3 expression is a hallmark of CSCs in various malignancies, including glioblastoma, colorectal cancer, breast cancer, and mesothelioma, and is often associated with poor prognosis and resistance to therapy.[1][2][5] The enzymatic activity of ALDH1A3 contributes to the detoxification of cytotoxic aldehydes, thereby protecting cancer cells from oxidative stress and the effects of chemotherapy.[4]

Quantitative Efficacy of Selective ALDH1A3 Inhibitors

The development of potent and selective ALDH1A3 inhibitors is a promising strategy to target the CSC population and overcome therapeutic resistance. Below is a summary of the in vitro efficacy of lead compounds that have been described in the scientific literature.

Enzymatic Inhibition Data

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Mechanism of Action | Reference |

| NR6 | hALDH1A3 | 5.3 ± 1.5 | 3.7 ± 0.4 | High selectivity over ALDH1A1 and ALDH1A2 | Competitive | [1] |

| MCI-INI-3 | hALDH1A3 | 0.46 | - | >140-fold selective over ALDH1A1 | Competitive | [6][7] |

Cellular Efficacy Data

| Compound | Cell Line | Assay | EC50 | Effect | Reference |

| NR6 | U87MG (Glioblastoma) | Viability (72h) | 378.61 pM | Induces cell death | [1] |

| NR6 | HCT116 (Colorectal Cancer) | Viability (72h) | 648.26 pM | Induces cell death | [1] |

| NR6 | U87MG, HCT116 | ALDEFLUOR | - | Significant decrease in ALDH-positive cells at 1 µM | [1] |

| NR6 | U87MG, HCT116 | Migration & Invasion | - | Reduces cell migration and invasiveness | [8] |

| MCI-INI-3 | U87MG (Glioblastoma) | ALDEFLUOR | - | Inhibition of ALDH activity | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary evaluation of selective ALDH1A3 inhibitors.

Recombinant Human ALDH1A3 Enzymatic Assay

This assay is employed to determine the direct inhibitory effect of a compound on the enzymatic activity of ALDH1A3.

-

Enzyme and Substrate Preparation : Recombinant human ALDH1A3 is purified. The substrate, all-trans-retinal, is prepared in a suitable solvent.

-

Reaction Mixture : The assay is typically performed in a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0) containing the enzyme, the cofactor NAD+, and the test inhibitor at various concentrations.[10]

-

Initiation and Measurement : The reaction is initiated by the addition of the substrate. The conversion of NAD+ to NADH is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Data Analysis : The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. To determine the mechanism of inhibition (e.g., competitive), the assay is repeated with varying substrate concentrations. The inhibitor constant (Ki) is then calculated from these data.[1]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

-

Cell Culture : Human cancer cell lines with high ALDH1A3 expression (e.g., U87MG glioblastoma, HCT116 colorectal cancer) are cultured in appropriate media and conditions.[1]

-

Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the ALDH1A3 inhibitor for a specified duration (e.g., 72 hours).

-

MTT Addition : Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement : The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Data Analysis : The absorbance values are normalized to untreated controls to determine the percentage of cell viability. The EC50 value is calculated from the dose-response curve.[11]

ALDEFLUOR Assay

This assay is used to identify and quantify the population of cells with high ALDH activity, which is a characteristic of cancer stem cells.

-

Cell Suspension : A single-cell suspension of the cancer cell line is prepared.

-

ALDEFLUOR Reagent : The cells are incubated with the ALDEFLUOR reagent, a fluorescent substrate for ALDH.

-

Inhibitor Control : A parallel sample is treated with a pan-ALDH inhibitor, such as N,N-diethylaminobenzaldehyde (DEAB), to serve as a negative control and define the ALDH-negative population. Test inhibitors are added to experimental samples.[1]

-

Flow Cytometry : The fluorescence of the cell populations is analyzed by flow cytometry. ALDH-positive cells will exhibit a significant shift in fluorescence compared to the DEAB-treated control.

-

Data Analysis : The percentage of ALDH-positive cells is quantified in both control and inhibitor-treated samples to assess the inhibitor's effect on the CSC population.[9]

Signaling Pathways and Experimental Workflows

Visual representations of the ALDH1A3 signaling pathway and a typical experimental workflow for inhibitor evaluation are provided below.

Caption: ALDH1A3 signaling pathway and point of intervention.

Caption: Workflow for preclinical evaluation of ALDH1A3 inhibitors.

References

- 1. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.uniupo.it [iris.uniupo.it]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Aldh1a3-IN-2 In Vitro Assays

These protocols provide detailed methods for the in vitro evaluation of Aldh1a3-IN-2, a potent inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The intended audience for these notes includes researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme in the biosynthesis of retinoic acid and is overexpressed in various cancers, making it a promising therapeutic target.[1][2] this compound has been identified as a potent inhibitor of ALDH1A3.[1][3] These protocols detail two key in vitro assays for characterizing the inhibitory activity of this compound: a biochemical assay to determine its direct enzymatic inhibition and a cellular assay to assess its activity in a cellular context.

Data Presentation

Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | ALDH1A3 | Biochemical | 1.29[1] |

Experimental Protocols

ALDH1A3 Biochemical Assay Protocol

This protocol outlines a fluorometric assay to measure the inhibitory effect of this compound on the enzymatic activity of purified ALDH1A3. The assay measures the increase in fluorescence resulting from the production of NADH.[3][4]

Materials:

-

Recombinant human ALDH1A3 enzyme

-

This compound

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

NADH (for standard curve)

-

Assay Buffer: 50 mM HEPES, 50 mM MgCl2, 5 mM DTT, pH 7.5[3]

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)[3][4]

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a solution of NAD+ in Assay Buffer (final concentration 0.5 mM).[3]

-

Prepare a solution of hexanal in Assay Buffer. It is recommended to test at both near Km (e.g., 10 µM) and saturating concentrations (e.g., 250 µM).[3]

-

Prepare a solution of recombinant ALDH1A3 in Assay Buffer. The final enzyme concentration should be optimized to ensure linear reaction kinetics.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

20 µL of this compound dilution (or DMSO for control).

-

20 µL of NAD+ solution.

-

10 µL of ALDH1A3 enzyme solution.

-

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the hexanal solution to each well.

-

Immediately measure the fluorescence (Ex: 340 nm, Em: 460 nm) in kinetic mode for 15-30 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each well.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular ALDH Activity Assay (Aldefluor Assay) Protocol

This protocol describes the use of the Aldefluor™ assay to measure the inhibition of ALDH activity by this compound in live cells. The assay utilizes a fluorescent substrate that is converted by ALDH to a product that is retained within the cell, allowing for quantification by flow cytometry.[5][6]

Materials:

-

Cancer cell line known to express ALDH1A3 (e.g., MDA-MB-231, PC-3)[7]

-

Aldefluor™ Assay Kit (STEMCELL Technologies), containing:

-

ALDEFLUOR™ Reagent (BODIPY-aminoacetaldehyde)

-

DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor

-

ALDEFLUOR™ Assay Buffer

-

-

This compound

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Incubate the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours) at 37°C. A DMSO-treated group should be included as a vehicle control.

-

-

Aldefluor Staining:

-

Following inhibitor treatment, pellet the cells and resuspend them in ALDEFLUOR™ Assay Buffer at 1 x 10^6 cells/mL.

-

For each sample, prepare two tubes:

-

Test tube: Add 5 µL of activated ALDEFLUOR™ Reagent.

-

Control tube: Add 5 µL of DEAB solution, mix, and then add 5 µL of activated ALDEFLUOR™ Reagent.[6]

-

-

Incubate all tubes for 30-60 minutes at 37°C, protected from light.[5]

-

-

Flow Cytometry Analysis:

-

After incubation, pellet the cells by centrifugation (250 x g, 5 minutes).

-

Resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.[6]

-

Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.

-

Quantify the percentage of ALDH-positive cells in the this compound treated samples and compare to the vehicle control.

-

Visualizations

ALDH1A3 Signaling Pathway

Caption: ALDH1A3-mediated retinoic acid signaling pathway.

Experimental Workflow for Biochemical Assay

Caption: Workflow for the ALDH1A3 biochemical assay.

Experimental Workflow for Cellular (Aldefluor) Assay

Caption: Workflow for the cellular ALDH activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond [mdpi.com]

- 3. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. stemcell.com [stemcell.com]

- 7. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aldh1A3-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and biological applications of Aldh1A3-IN-2, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3). The provided protocols and data are intended to guide researchers in the effective use of this compound in their studies.

Chemical Properties and Solubility

This compound, also referred to as compound 15 or ABMM-16, is a benzyloxybenzaldehyde derivative with demonstrated potent and selective inhibitory activity against the ALDH1A3 isoform.[1][2] The inhibitor has an IC50 value of approximately 1.29 μM for ALDH1A3.[1][2]

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Solubility | Observations |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.30 mM) | Clear solution[1] |

| 100% DMSO | 10 mM in 1 mL | Available as a pre-made solution[1] |

Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]

Preparation of Stock and Working Solutions

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: ~203.24 g/mol , assuming the core structure without extensive modifications), dissolve in approximately 492 µL of DMSO. Note: The exact molecular weight should be confirmed from the supplier's data sheet.

-

Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

Procedure:

-

Thaw a vial of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution with the desired cell culture medium or assay buffer to achieve the final working concentrations.

-

Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final DMSO concentration) should always be included in experiments.

Biological Context and Signaling Pathways

ALDH1A3 is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[3][4][5] RA is a potent signaling molecule that regulates gene expression through binding to retinoic acid receptors (RARs) and retinoid-X receptors (RXRs).[3][4] In various cancers, including glioblastoma and mesothelioma, ALDH1A3 is overexpressed and is considered a marker for cancer stem cells (CSCs).[3][4][6] Its activity contributes to chemoresistance, proliferation, and invasiveness.[3][6] The expression of ALDH1A3 is regulated by several signaling pathways, including NF-κB, STAT3, and β-catenin.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers | MDPI [mdpi.com]

- 6. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of Aldh1A3-IN-2 for Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Aldh1A3-IN-2, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in cancer cell research. The provided protocols and data will aid in the effective design and execution of experiments targeting ALDH1A3-positive cancer cells.

Introduction

Aldehyde Dehydrogenase 1A3 (ALDH1A3) is a critical enzyme implicated in the survival, proliferation, and chemoresistance of various cancer types. It is a key marker for cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. This compound has emerged as a valuable tool for investigating the therapeutic potential of ALDH1A3 inhibition. This document outlines the effective concentrations of this compound and provides detailed protocols for its application in cancer cell studies.

Data Presentation: Efficacy of this compound

The optimal concentration of this compound is context-dependent, varying with the experimental objective (e.g., single-agent treatment versus combination therapy) and the cancer cell line under investigation.

| Compound | Parameter | Value | Cell Lines | Key Findings | Reference |

| This compound (Compound 15) | IC50 (ALDH1A3 inhibition) | 1.29 µM | N/A (Enzymatic assay) | Potent inhibitor of ALDH1A3 enzyme activity. | [1] |

| This compound (Compound 15) | Cytotoxicity (as single agent) | Non-cytotoxic at various concentrations | MCF7 (breast cancer), MDA-MB-231 (breast cancer), PC-3 (prostate cancer) | As a standalone treatment, this compound does not significantly impact the viability of these cancer cell lines. | [2][3][4] |

| This compound (Compound 15) in combination with Doxorubicin | Cell Viability | Significant increase in cytotoxic effect | MCF7 (breast cancer) | Sensitizes cancer cells to the cytotoxic effects of doxorubicin.[2][3][4] | [2][3][4] |

Note: The IC50 value represents the concentration required to inhibit 50% of the ALDH1A3 enzyme's activity. The lack of single-agent cytotoxicity suggests that the optimal concentration for observing phenotypic effects may be best determined in combination with other anti-cancer agents or by assessing specific functional endpoints beyond cell death, such as stemness or migration.

Signaling Pathways and Experimental Workflows

ALDH1A3 Signaling Pathway in Cancer Stem Cells

dot

Caption: ALDH1A3 signaling pathway in cancer stem cells and the inhibitory action of this compound.

Experimental Workflow for Determining Optimal Concentration

dot

Caption: Workflow for determining the optimal concentration of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell viability, both as a single agent and in combination with other drugs.

Materials:

-

ALDH1A3-positive cancer cells (e.g., MCF7, PC-3)

-

96-well tissue culture plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Doxorubicin (or other chemotherapeutic agent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

-

Treatment:

-

Single Agent: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

-

Combination Treatment: Prepare serial dilutions of this compound in culture medium containing a fixed, sub-lethal concentration of doxorubicin (e.g., 1 µM for PC-3, 5 µM for MCF7).[6] Replace the medium in the wells with 100 µL of the combination treatment. Include controls for doxorubicin alone and vehicle.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[5]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

ALDEFLUOR™ Assay for Cancer Stem Cell Population

This assay identifies and quantifies the population of cancer stem cells based on their ALDH activity.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Treated and untreated cancer cells

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[6]

-

Reagent Preparation: Prepare the activated ALDEFLUOR™ reagent according to the manufacturer's protocol.[6]

-

Staining:

-

For each sample, have a "test" tube and a "control" tube.

-

To the "control" tube, add the DEAB inhibitor, which specifically blocks ALDH activity.[6]

-

Add the activated ALDEFLUOR™ reagent to the "test" tube. Immediately transfer half of this cell suspension to the "control" tube.

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.[6]

-

Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive (cancer stem cell) population will be the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.[7]

Western Blot for ALDH1A3 Protein Expression

This protocol is used to determine the effect of this compound on the protein levels of ALDH1A3 and downstream signaling molecules.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ALDH1A3 (e.g., Novus Biologicals NBP2-15339)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ALDH1A3 antibody (diluted in blocking buffer, e.g., 1:1000-1:3000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Quantitative PCR (qPCR) for ALDH1A3 Gene Expression

This protocol measures the changes in ALDH1A3 mRNA levels following treatment with this compound.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for ALDH1A3 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green qPCR Master Mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for ALDH1A3 or the reference gene, and cDNA template.

-

qPCR Program: Run the qPCR reaction using a standard cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[8]

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.[8]

By following these application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cancer cell model and experimental goals, leading to a better understanding of the role of ALDH1A3 in cancer and the potential of its inhibition as a therapeutic strategy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. protocols.io [protocols.io]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Aldh1A3-IN-2 Treatment in 3D Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Aldh1A3-IN-2, a selective inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3), in three-dimensional (3D) spheroid models. This document includes an overview of the ALDH1A3 signaling pathway, detailed protocols for spheroid culture and treatment, and methods for assessing the efficacy of this compound.

Introduction